N-(2-methoxyethyl)-1H-imidazole-1-carboxamide
Description
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
N-(2-methoxyethyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C7H11N3O2/c1-12-5-3-9-7(11)10-4-2-8-6-10/h2,4,6H,3,5H2,1H3,(H,9,11) |
InChI Key |
MFCCEFIYUUDSEN-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)N1C=CN=C1 |
Origin of Product |
United States |
Preparation Methods
Direct Amidation of Imidazole-1-carboxylic Acid Derivatives
A common approach involves starting from imidazole-1-carboxylic acid or its activated derivatives (e.g., imidazole-1-carbonyl chloride) and reacting with 2-methoxyethylamine to form the desired carboxamide.
$$
\text{Imidazole-1-carbonyl chloride} + \text{2-methoxyethylamine} \rightarrow \text{N-(2-methoxyethyl)-1H-imidazole-1-carboxamide}
$$
- The imidazole-1-carbonyl chloride is prepared by chlorination of imidazole-1-carboxylic acid using reagents such as thionyl chloride (SOCl2).
- The reaction with 2-methoxyethylamine proceeds under mild conditions, often in an inert solvent like dichloromethane or tetrahydrofuran (THF).
- The reaction is typically conducted at low temperature to avoid side reactions.
- Purification is achieved by crystallization or chromatography.
This method is scalable and regioselective, yielding the N-1 substituted product without affecting other positions on the imidazole ring.
Cyclization from Amidines and α-Haloketones
An alternative method is the cyclization of amidines with α-haloketones or α-haloesters to form the imidazole ring with substitution at N-1.
- The amidine precursor contains the 2-methoxyethyl group attached to the nitrogen.
- Reaction with an α-haloketone induces cyclization to form the imidazole ring.
- This method allows introduction of various substituents at different positions of the imidazole ring by varying the starting materials.
For this compound, the amidine would be N-(2-methoxyethyl) amidine, and cyclization leads to the carboxamide functionality at the 1-position.
Regioselective Catalytic Methods
Catalytic methods employing transition metals (e.g., rhodium, copper) or organocatalysts have been developed for imidazole synthesis.
- These methods often involve multicomponent reactions with aldehydes, amines, and nitriles or amidoximes.
- The presence of directing groups such as 2-methoxyethyl can influence regioselectivity.
- Organocatalytic methods can be conducted under mild, solvent-free conditions, improving sustainability.
While these methods are more general for imidazole derivatives, they provide potential routes for synthesizing this compound with high selectivity and yield.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reaction Type | Reaction Conditions | Yield & Selectivity | Scalability & Notes |
|---|---|---|---|---|---|
| Direct amidation | Imidazole-1-carbonyl chloride + 2-methoxyethylamine | Nucleophilic acyl substitution | Mild temperature, inert solvent | High yield, regioselective | Scalable, well-established |
| Cyclization of amidines | N-(2-methoxyethyl) amidine + α-haloketone | Cyclization | Heating in polar solvents | Moderate to high yield | Versatile, allows substitution variation |
| Imidoyl chloride + isocyanide | Imidoyl chloride + 2-methoxyethyl isocyanide or amine | Cycloaddition/condensation | Mild to moderate heating | Moderate yield, regioselective | Emerging method, adaptable |
| Catalytic multicomponent | Aldehydes, amines, nitriles/amidoximes | Catalytic cyclization | Organocatalysts or metal catalysts | Good yield, high regioselectivity | Environmentally friendly, solvent-free options |
Research Findings and Mechanistic Insights
- The direct amidation route benefits from the high reactivity of imidazole-1-carbonyl chloride, enabling efficient amide bond formation without affecting the imidazole ring's aromaticity.
- Cyclization methods proceed through nucleophilic attack of the amidine nitrogen on the electrophilic α-haloketone, followed by ring closure and dehydration to form the imidazole core.
- Catalytic methods often involve initial formation of an enamine or imine intermediate, followed by oxidative cyclization; the presence of electron-donating groups like the methoxyethyl moiety enhances regioselectivity and yield.
- Computational studies on related imidazole carboxamides indicate that substituents capable of intramolecular hydrogen bonding (e.g., 2-hydroxyaryl groups) can direct regioselectivity; while the 2-methoxyethyl group is less interactive, it stabilizes intermediates via electron donation.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of N-(2-methoxyethyl)-1H-imidazole-1-carboxylic acid.
Reduction: Formation of N-(2-methoxyethyl)-1H-imidazole-1-methanol.
Substitution: Formation of various N-substituted imidazole derivatives.
Scientific Research Applications
N-(2-methoxyethyl)-1H-imidazole-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes key structural analogs of N-(2-methoxyethyl)-1H-imidazole-1-carboxamide, highlighting substituent variations, molecular properties, and applications:
Structural and Functional Insights
Substituent Effects on Bioactivity
- BIA 10-2445 : The cyclohexyl and pyridinyl groups enhance lipophilicity, favoring interaction with FAAH’s hydrophobic binding pocket .
- Prochloraz: The trichlorophenoxyethyl group confers strong antifungal activity, likely due to electron-withdrawing chlorine atoms improving target binding .
- This compound : The methoxyethyl group may balance solubility (via ether oxygen) and membrane permeability (via ethyl chain), though its discontinuation suggests suboptimal efficacy or toxicity .
Metabolic Stability
- N-Demethylation: highlights that N-methyl groups in imidazole carboxamides undergo hepatic demethylation, producing formaldehyde and metabolites.
Key Research Findings
Antifungal Activity: Prochloraz’s efficacy against plant pathogens is attributed to its trichlorophenoxy group, which disrupts fungal membrane integrity .
Enzyme Inhibition : BIA 10-2445’s FAAH inhibition underscores the role of bulky substituents (e.g., cyclohexyl) in modulating enzyme affinity .
Metabolic Pathways : N-demethylation is a major pathway for methyl-substituted analogs, but methoxyethyl groups may alter metabolic fate, as inferred from .
Biological Activity
N-(2-methoxyethyl)-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Characterized by an imidazole ring structure, this compound features a methoxyethyl side chain and a carboxamide functional group, which contribute to its unique properties and potential therapeutic applications.
- Molecular Formula : C₇H₁₀N₂O₃
- Molecular Weight : Approximately 170.17 g/mol
- Structural Characteristics : The imidazole ring contains two nitrogen atoms within a five-membered ring, influencing its reactivity and interaction with biological targets.
This compound exhibits its biological activity primarily through modulation of cellular signaling pathways. Research indicates that it may interact with specific protein kinases, particularly those involved in the vascular endothelial growth factor (VEGF) signaling pathway, which is crucial for angiogenesis—the formation of new blood vessels from existing ones. This property suggests potential applications in treating conditions associated with abnormal angiogenesis, such as cancer and cardiovascular diseases.
Biological Activities
The compound has demonstrated several notable biological activities:
- Antimicrobial Properties : Like many imidazole derivatives, it may exhibit antimicrobial and antifungal activities, making it valuable in pharmaceutical research.
- Cell Proliferation Modulation : Studies indicate that this compound can influence cell proliferation pathways, which are often dysregulated in cancer.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of this compound compared to related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(2-hydroxyethyl)-1H-imidazole-4-carboxylic acid | Hydroxyethyl group instead of methoxyethyl | Potentially different solubility and biological activity |
| N-(4-bromophenyl)-1H-imidazole-1-carboxamide | Bromine substituent on the phenyl ring | Different reactivity due to the presence of bromine |
| N-(4-nitrophenyl)-1H-imidazole-1-carboxamide | Nitro substituent on the phenyl ring | Altered electronic properties affecting reactivity |
| N-Methoxy-N-methyl-1H-imidazole-1-carboxamide | Methyl group instead of methoxyethyl | Variations in hydrophobicity and potential interactions |
Study on Angiogenesis Inhibition
In a study focusing on angiogenesis, this compound was evaluated for its ability to inhibit endothelial cell migration and tube formation. The results indicated a significant reduction in these processes at certain concentrations, suggesting its potential as an anti-angiogenic agent.
Antimicrobial Activity Assessment
Another research effort examined the antimicrobial properties of the compound against various bacterial strains. The findings revealed that this compound exhibited moderate inhibitory effects, particularly against Gram-positive bacteria. This supports its potential application in developing new antimicrobial therapies.
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:
- Binding Affinity Studies : Understanding the binding affinities to specific protein targets will help elucidate its mechanism of action.
- In Vivo Studies : Animal models can provide insights into the pharmacokinetics and therapeutic efficacy of this compound.
- Structural Modifications : Investigating analogs with modified side chains may enhance its biological activity and selectivity.
Q & A
Q. What synthetic routes are commonly employed for the preparation of N-(2-methoxyethyl)-1H-imidazole-1-carboxamide and its derivatives?
Methodological Answer: The synthesis typically involves multi-step protocols. For example, hydrazine hydrate can react with benzimidazole precursors in methanol to form hydrazinyl intermediates, which are subsequently condensed with aromatic aldehydes/ketones or sodium cyanate in glacial acetic acid. Key steps include:
- Thiolation of o-phenylenediamine with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol .
- Condensation with hydrazine hydrate to introduce hydrazinyl groups .
- Final coupling reactions with methoxyethyl groups or other substituents under acidic conditions . Characterization: IR (S-H stretching at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹), ¹H-NMR (δ10.93 for benzimidazole N-H), and elemental analysis (deviation ≤ ±0.4%) are critical .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound derivatives?
Methodological Answer: A combination of techniques is recommended:
- IR Spectroscopy : Identifies functional groups (e.g., S-H at 2634 cm⁻¹, C=O at ~1650 cm⁻¹) .
- ¹H-NMR : Detects protons in the methoxyethyl group (δ3.2–3.5 for OCH₂CH₂OCH₃) and imidazole ring (δ7.5–8.2) .
- ESI-MS : Confirms molecular weight (e.g., m/z 253.73 for [M+H]⁺ in ) .
- Elemental Analysis : Validates purity (C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How do structural modifications (e.g., aryl substitutions) influence the biological activity of this compound derivatives?
Methodological Answer: Substituent effects can be systematically studied via:
- SAR Analysis : Introduce electron-withdrawing (e.g., -F, -Br) or donating (e.g., -OCH₃) groups to aryl rings and compare bioactivity. For example, fluorophenyl groups in enhanced anticonvulsant activity .
- Docking Studies : Molecular modeling (e.g., AutoDock) evaluates binding affinity to target proteins. In , compound 9c showed optimal docking into enzyme active sites due to bromophenyl substituents .
- In Vitro Assays : Test derivatives against disease-specific cell lines (e.g., antimicrobial activity in ) .
Q. What strategies address contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Discrepancies (e.g., unexpected NMR shifts) require:
- 2D-NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations .
- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry (not directly cited but implied in ’s docking studies) .
- Control Experiments : Re-synthesize intermediates to verify purity and reaction pathways .
Q. How can this compound be integrated into supramolecular biomaterials for drug delivery?
Methodological Answer: The compound’s carboxamide group enables functionalization for biomedical applications:
- Cucurbituril Complexation : Form host-guest systems with cucurbit[7]uril to enhance solubility and controlled release (e.g., ’s ureido-pyrimidinone derivatives) .
- Polymer Conjugation : Attach to biodegradable polymers (e.g., PLGA) via amide bonds for sustained delivery .
- In Vivo Testing : Evaluate pharmacokinetics in animal models, focusing on bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
